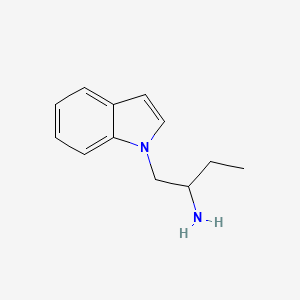

1-(1H-indol-1-yl)butan-2-amine

説明

Structure

3D Structure

特性

分子式 |

C12H16N2 |

|---|---|

分子量 |

188.27 g/mol |

IUPAC名 |

1-indol-1-ylbutan-2-amine |

InChI |

InChI=1S/C12H16N2/c1-2-11(13)9-14-8-7-10-5-3-4-6-12(10)14/h3-8,11H,2,9,13H2,1H3 |

InChIキー |

OFPWLJSJUHIBSQ-UHFFFAOYSA-N |

正規SMILES |

CCC(CN1C=CC2=CC=CC=C21)N |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for 1 1h Indol 1 Yl Butan 2 Amine

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comicj-e.org For 1-(1H-indol-1-yl)butan-2-amine, the most logical disconnection is the C-N bond between the indole (B1671886) nitrogen (N1) and the butan-2-amine side chain. This is a common strategy for amines and ethers, as these bonds are often formed via nucleophilic substitution reactions. amazonaws.com

This primary disconnection yields two key synthons: the indole anion and a 2-aminobutyl cation or its synthetic equivalent. This suggests a forward synthesis involving the alkylation of indole with a suitable 2-butylamine precursor bearing a leaving group at the 1-position.

A further disconnection of the butan-2-amine synthon itself can be envisioned. Cleaving the C-N bond of the amine leads to a secondary butyl electrophile and an ammonia (B1221849) equivalent. This suggests that the side chain can be constructed by amination of a suitable butane (B89635) derivative.

Classical Synthetic Approaches to 1-Substituted Indoles

The formation of the indole ring and its subsequent substitution are critical steps in the synthesis of the target molecule.

Alkylation Reactions at the Indole Nitrogen (N1)

Direct alkylation of the indole nitrogen is a common method for introducing substituents at the N1 position. pharmaguideline.com Indole itself is weakly acidic and can be deprotonated by a suitable base to form the corresponding indolyl anion, which is a potent nucleophile. This anion can then react with an alkyl halide or other electrophile to form the N-substituted indole.

The choice of base is crucial to avoid competing reactions at the C3 position, which is also nucleophilic. Common bases used for N-alkylation of indoles include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3). chim.it The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

In the context of synthesizing this compound, this would involve reacting the indole anion with a precursor such as 1-bromo-butan-2-amine or a protected version thereof.

Cyclization Reactions for Indole Ring Formation

Numerous named reactions exist for the de novo synthesis of the indole ring system, which can be adapted to produce 1-substituted indoles. pharmaguideline.comorganic-chemistry.org These methods often involve the cyclization of a substituted aniline (B41778) derivative. Some prominent examples include:

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. pharmaguideline.comnih.gov To synthesize a 1-substituted indole, one would start with an N-substituted arylhydrazine.

Leimgruber-Batcho Indole Synthesis: This is a two-step process that begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.com

Reissert Synthesis: This involves the condensation of an o-nitro-toluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can be further modified. pharmaguideline.com

Bartoli Indole Synthesis: This reaction uses the addition of a vinyl Grignard reagent to a nitroarene to produce 7-substituted indoles. pharmaguideline.com

Palladium-Catalyzed Cyclizations: Modern methods often employ transition metal catalysts, such as palladium, to facilitate the cyclization of appropriately substituted anilines, like o-alkynyl anilines, to form the indole ring. nih.govmdpi.com

These cyclization strategies can be designed to incorporate the desired N1-substituent from the outset, providing an alternative to direct N-alkylation of a pre-formed indole ring.

Specific Synthetic Pathways for the Butan-2-amine Side Chain

The butan-2-amine side chain presents a chiral center, making its stereoselective synthesis a key consideration.

Amine Formation Reactions

Several classical methods can be employed to introduce the amine group to form butan-2-amine or a precursor suitable for attachment to the indole ring.

Reductive Amination: This involves the reaction of a ketone (in this case, butan-2-one) with ammonia in the presence of a reducing agent. This is a direct and efficient method for forming primary amines. researchgate.net

Gabriel Synthesis: This method is used for the preparation of primary amines from alkyl halides. ncert.nic.in It involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. ncert.nic.in This method avoids the formation of over-alkylation products often seen in direct ammonolysis. ncert.nic.in

Hoffmann Bromamide Degradation: This reaction converts an amide to a primary amine with one fewer carbon atom. ncert.nic.in

Ammonolysis of Alkyl Halides: The direct reaction of an alkyl halide with ammonia can produce primary amines, but often leads to a mixture of primary, secondary, and tertiary amines due to the nucleophilicity of the product amine. ncert.nic.in

A specific example of synthesizing (S)-butan-2-amine involves a biocatalytic reductive amination process. researchgate.net

Stereoselective Synthesis of the Butan-2-amine Moiety

Since butan-2-amine is chiral, achieving a specific enantiomer (R or S) is often a goal in pharmaceutical synthesis. quora.com This can be accomplished through several strategies:

Resolution of a Racemic Mixture: A racemic mixture of butan-2-amine can be separated into its enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. google.com The diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure amine.

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to direct the formation of one enantiomer over the other. For instance, asymmetric reduction of an imine precursor to the amine can be achieved using a chiral reducing agent. The use of tert-butanesulfinamide (tBS) as a chiral amine reagent has proven effective for the asymmetric synthesis of a wide variety of amines. nih.gov The process typically involves condensation of tBS with a carbonyl compound, followed by nucleophilic addition and cleavage of the tert-butanesulfinyl group. nih.gov

Biocatalysis: Enzymes, such as amine dehydrogenases, can be used to catalyze the stereoselective reductive amination of ketones to produce chiral amines with high enantiomeric excess. researchgate.net

Modern Catalytic Methods in the Synthesis of this compound

The construction of the C-N bond between the indole nitrogen and the butan-2-amine moiety is the cornerstone of synthesizing this compound. Modern catalytic methods offer powerful tools to achieve this transformation with greater efficiency and selectivity compared to classical approaches.

Palladium-Catalyzed Coupling Reactions for N-Alkylation

Palladium catalysis stands as a pillar in the formation of C-N bonds, and several strategies can be envisioned for the synthesis of this compound.

One plausible pathway is the Buchwald-Hartwig amination , a cross-coupling reaction that has been extensively developed for the N-arylation and N-alkylation of amines and related nitrogen heterocycles. In the context of synthesizing the target compound, this would involve the reaction of indole with a suitably protected 2-halobutane derivative, such as N-Boc-2-bromobutane, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and selectivity for N-alkylation over the competing C3-alkylation.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | dppf | NaOtBu | THF | 60-80 |

This table presents typical conditions for palladium-catalyzed N-alkylation of indoles based on established literature for similar transformations.

Another sophisticated palladium-catalyzed approach is the aza-Wacker reaction , which involves the nucleophilic attack of the indole nitrogen onto an alkene activated by a palladium(II) catalyst. For the synthesis of this compound, this would entail the reaction of indole with but-1-ene in the presence of a palladium(II) salt and an oxidant. nih.gov The reaction typically proceeds with Markovnikov selectivity, which would place the nitrogen at the C2 position of the butane chain. Subsequent reduction of the resulting enamine or imine intermediate would yield the desired amine.

| Palladium(II) Catalyst | Oxidant | Additive | Solvent |

| Pd(OAc)₂ | Benzoquinone (BQ) | - | Acetonitrile (B52724) |

| PdCl₂(MeCN)₂ | O₂ | CuCl₂ | DMF |

| [Pd(NHC)Cl₂]₂ | O₂ | - | Toluene |

This table illustrates common catalytic systems for aza-Wacker type reactions involving indoles and alkenes.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have spurred the development of more sustainable synthetic methods.

A prominent green strategy is the borrowing hydrogen or hydrogen autotransfer methodology. researchgate.netnih.gov This approach utilizes alcohols as alkylating agents, with the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then undergoes a condensation reaction with the amine (indole), followed by the return of the "borrowed" hydrogen to reduce the resulting imine, thus forming the N-alkylated product. The only byproduct of this elegant process is water. For the synthesis of this compound, this would involve the reaction of indole with 2-butanol, catalyzed by a transition metal complex, typically based on iridium, ruthenium, or iron. researchgate.net

| Catalyst | Hydrogen Source | Base | Solvent |

| [Ir(Cp*)Cl₂]₂ | 2-Butanol | K₂CO₃ | Toluene |

| Ru(p-cymene)Cl₂]₂ | 2-Butanol | NaH | Dioxane |

| Fe(cyclopentadienone) complex | 2-Butanol | t-BuOK | Trifluoroethanol |

This table summarizes catalytic systems applicable to the N-alkylation of indoles with alcohols via the borrowing hydrogen methodology.

The use of water as a solvent is another key aspect of green synthetic design. nih.gov While organic solvents are prevalent in many synthetic transformations, their environmental impact is a significant concern. Developing catalytic systems that are active and stable in water offers a more sustainable alternative. Iridium-catalyzed N-alkylation of indolines (which can be subsequently oxidized to indoles) with alcohols has been successfully demonstrated in water, showcasing the potential for greener synthesis of N-alkylated indoles. nih.gov

A further green approach is reductive amination . This strategy involves the reaction of a ketone with an amine in the presence of a reducing agent. To synthesize this compound via this route, one would first need to prepare the precursor ketone, 1-(1H-indol-1-yl)butan-2-one. This ketone could then be reacted with ammonia or an ammonia equivalent, followed by reduction to yield the target primary amine. This method can be made greener by using mild and selective reducing agents or by employing biocatalysis.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | Common, inexpensive, but can require acidic or basic conditions. |

| Sodium cyanoborohydride (NaBH₃CN) | More selective for imines over ketones, but highly toxic. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild, selective, and less toxic than NaBH₃CN. |

| H₂/Catalyst (e.g., Pd/C) | Clean, but requires specialized equipment for handling hydrogen gas. |

| Imine Reductases (IREDs) | Biocatalysts that can offer high enantioselectivity under mild aqueous conditions. |

This table outlines various reducing agents that can be employed in the reductive amination step.

Challenges and Innovations in the Chemical Compound's Synthesis

The synthesis of this compound is not without its hurdles. However, ongoing research continues to provide innovative solutions to these challenges.

A primary challenge is regioselectivity . The indole nucleus possesses two potentially nucleophilic positions: the N1 nitrogen and the C3 carbon. Many alkylation reactions can lead to a mixture of N- and C3-alkylated products, necessitating careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to favor the desired N-alkylation. researchgate.net The slightly acidic nature of the N-H bond generally favors N-deprotonation and subsequent alkylation, but the high electron density at C3 makes it a potent nucleophile, especially under neutral or acidic conditions.

Another significant challenge is the control of stereochemistry . The target molecule, this compound, contains a chiral center at the C2 position of the butyl chain. Consequently, its synthesis will produce a racemic mixture unless a stereocontrolled method is employed. The development of enantioselective catalytic systems, for instance, in the context of the aza-Wacker reaction or borrowing hydrogen catalysis, is a key area of innovation to address this challenge. Asymmetric reductive amination using chiral catalysts or enzymes is also a promising avenue.

Innovations in this field are often driven by the development of novel catalytic systems . This includes the design of more active and selective palladium catalysts with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands that can better control the regioselectivity of the alkylation. Furthermore, the exploration of catalysts based on more abundant and less expensive metals like iron and cobalt for borrowing hydrogen reactions represents a significant step towards more sustainable chemical synthesis. researchgate.netnih.gov

A particularly noteworthy innovation is the use of microdroplet reactions . It has been demonstrated that conducting reactions in microdroplets can dramatically accelerate reaction rates and, in some cases, alter the chemoselectivity. For instance, the three-component Mannich-type reaction of indole, an aldehyde, and an amine in aqueous microdroplets has been shown to yield the N-alkylation product, whereas the same reaction in bulk solution favors C-alkylation. nih.govresearchgate.net This technique holds potential for the selective synthesis of N-alkylated indoles like the target compound.

Finally, the field of biocatalysis offers powerful and innovative solutions. The use of enzymes, such as imine reductases (IREDs), for the reductive amination of ketones can provide access to chiral amines with very high enantioselectivity under environmentally benign conditions (typically in water at or near ambient temperature). This approach is highly attractive from a green chemistry perspective and for the synthesis of enantiomerically pure pharmaceuticals.

Design and Synthesis of Analogues and Derivatives of 1 1h Indol 1 Yl Butan 2 Amine

Strategies for Structural Modification

Synthetic strategies for modifying 1-(1H-indol-1-yl)butan-2-amine are diverse, allowing for the introduction of a wide range of substituents and structural changes. These modifications are typically achieved through multi-step synthetic sequences that often begin with a pre-functionalized indole (B1671886) or by building the indole ring system from suitably substituted precursors.

The indole ring is a common target for modification due to the reactivity of its various positions. Substituents can be introduced at several points on the benzene (B151609) portion of the indole core, as well as at the C2 and C3 positions of the pyrrole (B145914) ring.

The introduction of halogens, alkyl, and alkoxy groups onto the indole ring can significantly influence the electronic and lipophilic properties of the resulting analogues. These modifications are often explored at various positions of the indole nucleus. For instance, the synthesis of indole derivatives with different functional groups on the indole core is a common strategy. nih.gov This can be achieved through methods like the Friedel-Crafts alkylation. nih.gov

| Modification Type | Example Substituent | Potential Synthetic Approach |

| Halogenation | Fluoro, Chloro | Electrophilic halogenation of the indole ring |

| Alkylation | Methyl, Ethyl | Friedel-Crafts alkylation or coupling reactions |

| Alkoxylation | Methoxy (B1213986), Ethoxy | Nucleophilic substitution with corresponding alkoxide |

This table presents examples of potential modifications to the indole ring of this compound and general synthetic strategies that could be employed.

| Position | Modification | Synthetic Method |

| C2 | Aryl group | Construction of the indole ring from a substituted precursor |

| C3 | Oxetane ring | Friedel-Crafts reaction with an appropriate alcohol nih.gov |

| C3 | Iodine | Direct iodination for further cross-coupling reactions nih.gov |

This table illustrates specific modifications at the C2 and C3 positions of the indole nucleus and the synthetic methods used to achieve them.

Alterations to the butan-2-amine side chain provide another avenue for creating diverse analogues. These modifications can include changing the length and branching of the alkyl chain or incorporating heteroatoms and cyclic structures.

Varying the length of the alkylamine side chain or introducing branching can impact the molecule's flexibility and steric profile. While direct examples for this compound are specific, the general synthesis of α-branched alkylamines is a well-explored area of chemistry. acs.org Carbonyl reductive amination is a traditional method, though it can be limited with sterically hindered ketones. acs.org More recent developments include multicomponent reactions, such as a zinc-mediated carbonyl alkylative amination, which allows for the synthesis of α-branched amines from a variety of aldehydes. acs.org

| Side Chain Modification | Example Analogue Structure | General Synthetic Approach |

| Chain Extension | 1-(1H-indol-1-yl)pentan-2-amine | Alkylation of the indole nitrogen with a 1-halopentan-2-one followed by reductive amination |

| Chain Shortening | 1-(1H-indol-1-yl)propan-2-amine | Alkylation of the indole nitrogen with a 1-halopropan-2-one followed by reductive amination |

| Branching | 1-(1H-indol-1-yl)-3-methylbutan-2-amine | Alkylation of the indole nitrogen with a 1-halo-3-methylbutan-2-one followed by reductive amination |

This table provides hypothetical examples of side chain modifications for this compound and the general synthetic strategies to achieve them.

The incorporation of heteroatoms (such as oxygen or sulfur) or the formation of cyclic structures within the side chain can introduce new functional groups and conformational constraints. The synthesis of structurally diverse heterocyclic compounds from common intermediates is a powerful strategy in medicinal chemistry. nih.gov For instance, polymer-supported α-acylamino ketones can be converted into various heterocyclic systems, including morpholin-3-ones and β-lactams. nih.gov Additionally, solid-phase synthesis routes have been developed for creating proline homologues, which are cyclic amino acids. mdpi.com These methods often involve on-resin alkylation followed by intramolecular cyclization. mdpi.com

| Modification Type | Example Structure Feature | Potential Synthetic Route |

| Heteroatom Introduction | Ether or Thioether linkage in the side chain | Synthesis from a side-chain precursor containing the heteroatom |

| Cyclic Structure | Pyrrolidine or Piperidine ring incorporating the amine | Intramolecular cyclization of a suitably functionalized linear precursor mdpi.com |

This table outlines strategies for introducing heteroatoms or cyclic structures into the side chain of this compound analogues and potential synthetic approaches.

Variations in the Butan-2-amine Side Chain

Amine Group Derivatization (e.g., Secondary, Tertiary Amines)

The primary amine group in this compound is a key functional handle for derivatization, allowing for the synthesis of a wide array of secondary and tertiary amines. These modifications can significantly alter the compound's physicochemical properties. Common synthetic strategies include N-alkylation, reductive amination, and acylation followed by reduction.

N-Alkylation: Direct N-alkylation involves the reaction of the primary amine with alkyl halides. To favor the formation of secondary amines and avoid overalkylation to tertiary amines or quaternary ammonium (B1175870) salts, reaction conditions must be carefully controlled. chemistrystudent.comlibretexts.org Using a limited amount of the alkylating agent is a common approach. For instance, reacting this compound with one equivalent of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) can yield the corresponding N-alkylated secondary amine. The synthesis of tertiary amines can be achieved by reacting a secondary amine with another alkyl halide. chemistrystudent.comresearchgate.net

Reductive Amination: This is a highly effective method for producing secondary and tertiary amines. libretexts.orgyoutube.com The process involves two main steps: the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by the reduction of this imine to the target amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgyoutube.com For example, reacting this compound with an aldehyde in the presence of a reducing agent will yield a secondary amine. To synthesize a tertiary amine, a secondary amine derivative can be further reacted with a different aldehyde or ketone. youtube.com

Acylation-Reduction: Another route to secondary and tertiary amines involves an initial acylation step. The primary amine can be reacted with an acid chloride or anhydride (B1165640) to form an amide. youtube.com This stable intermediate is then reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding secondary amine. libretexts.orgyoutube.com Repeating this two-step sequence on the resulting secondary amine can produce a tertiary amine. This method is particularly useful when direct alkylation is problematic.

Combinatorial Chemistry and Library Synthesis for Related Indole Amines

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. nih.govcombichemistry.com This high-throughput approach is well-suited for exploring the structure-activity relationships of indole amines related to this compound.

The synthesis of indole derivative libraries often employs a modular approach, where different building blocks are combined in various combinations. nih.govacs.org For indole amines, this can involve varying the substituents on the indole ring, modifying the linker between the indole and the amine, and diversifying the amine group itself. acs.org For example, a library could be generated by reacting a set of substituted indoles with a collection of different amino-olefins through a tandem hydroformylation/Fischer indole synthesis. acs.org

Solid-phase synthesis is a common technique in combinatorial chemistry. researchgate.net An indole scaffold can be attached to a resin support, and subsequent chemical transformations are carried out in a stepwise fashion. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For instance, a resin-bound secondary amine can be N-alkylated with a diverse set of alkyl halides, followed by cleavage from the resin to yield a library of tertiary amines. researchgate.net Solution-phase parallel synthesis is another approach where reactions are carried out in multi-well plates, enabling the simultaneous synthesis of numerous compounds. nih.gov

The design of these libraries is crucial. A diversity-oriented approach aims to cover a broad chemical space by varying multiple points of the molecule. This can be achieved by using a range of anilines and ketones in indole synthesis or by employing various aldehydes in reductive amination protocols. organic-chemistry.org The resulting libraries can then be screened for desired properties, with promising "hits" being further optimized.

Characterization of Novel Analogues (Methodologies)

The unambiguous identification and characterization of newly synthesized analogues of this compound are critical to ensure their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HR-EIMS) are often used to confirm the elemental composition of the synthesized molecules with high accuracy. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For instance, the N-H stretch of the amine and the characteristic absorptions of the indole ring can be readily identified. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like the indole ring. nih.govresearchgate.net

Single Crystal X-ray Diffraction (XRD): When a suitable single crystal of a new analogue can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of stereocenters. nih.govresearchgate.net This technique offers an unambiguous three-dimensional picture of the molecule.

Pharmacological Characterization and Biological Activity of 1 1h Indol 1 Yl Butan 2 Amine

In Vitro Receptor Binding Affinity Studies

There is currently no available research data detailing the in vitro receptor binding affinity of 1-(1H-indol-1-yl)butan-2-amine at various neurochemical targets.

Evaluation at Monoamine Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Norepinephrine)

No studies have been published that evaluate the binding profile of this compound at serotonin, dopamine, or norepinephrine (B1679862) receptors. Consequently, its affinity (Ki) or inhibitory concentrations (IC50) for these monoamine transporters and receptor subtypes are unknown.

Profiling at Other Neurotransmitter Receptor Subtypes

Further investigation is required to determine the interaction of this compound with other neurotransmitter systems. Data on its binding affinity for receptors such as those for acetylcholine, glutamate, or GABA are not present in the current body of scientific literature.

Sigma Receptor (σ1 and σ2) Ligand Binding Analyses

The affinity of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors has not been reported in any published research.

Cannabinoid Receptor (CB1 and CB2) Agonism/Antagonism

There is no available information from in vitro studies to characterize the binding and potential functional activity of this compound at cannabinoid receptors CB1 and CB2.

In Vitro Functional Assays

Consistent with the lack of binding affinity data, there are no published in vitro functional assays to determine the efficacy of this compound at any receptor.

Agonist and Antagonist Activity Assessment

Without functional assay data, it is not possible to determine whether this compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at any known receptor target.

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission in the nervous system. nih.gov These channels, which include receptors for neurotransmitters like acetylcholine, GABA, and serotonin, are significant targets for various therapeutic agents. nih.gov The binding of a ligand to these channels causes a conformational change, leading to the opening of an ion-selective pore and subsequent modulation of the cell's membrane potential. nih.gov

While the indole (B1671886) nucleus is a common feature in many compounds that interact with LGICs, specific research on the direct modulatory effects of This compound on these channels is not extensively documented in the current scientific literature. However, the structural similarity of this compound to known neuromodulators suggests a potential for interaction. For instance, substituted indoles are known to modulate 5-HT3 receptors, a type of ligand-gated ion channel. nih.gov Furthermore, studies have shown that certain molecules can act as allosteric modulators of LGICs, binding to sites distinct from the primary neurotransmitter binding site to either enhance or inhibit channel function. nih.gov Histamine (B1213489), for example, has been identified as an endogenous modulator of glycine (B1666218) receptors, another member of the Cys-loop LGIC family. nih.gov Given the diverse interactions of indole-containing molecules with LGICs, it is plausible that This compound could exhibit modulatory activity at one or more of these channels, though further experimental validation is required.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Phosphodiesterase)

The inhibitory activity of indole derivatives against various enzymes, particularly monoamine oxidases (MAOs), is a significant area of pharmacological research.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of neurodegenerative and psychiatric disorders. nih.govconsensus.app Several studies have highlighted the potential of indole-based compounds as MAO inhibitors.

While direct studies on This compound are limited, research on structurally related compounds provides insight into its potential MAO inhibitory activity. For example, various N-substituted indole-based analogues have been synthesized and evaluated as MAO-B inhibitors. nih.gov One study identified N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a potent and selective MAO-B inhibitor with a competitive mode of action. nih.gov Another example is (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one, which was found to be a dual-acting inhibitor of both MAO-B and acetylcholinesterase. nih.gov The inhibitory activity of these compounds is often attributed to the indole scaffold, which can interact with the active site of the enzyme.

| Compound Name | Target Enzyme | IC50 / Ki | Selectivity | Reference |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM, Ki = 94.52 nM | SI > 120 | nih.gov |

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | MAO-B | Not specified | Predominant for MAO-B | nih.gov |

| 1-methyl-2-undecyl-4(1H)-quinolone | MAO-B | IC50 = 15.3 µM, Ki = 9.91 µM | Selective for MAO-B | nih.gov |

This table presents data for structurally related indole compounds, as specific data for this compound is not available.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. nih.gov PDE inhibitors have therapeutic applications in a range of conditions, including cognitive disorders. nih.gov While the investigation of This compound as a PDE inhibitor has not been specifically reported, the broad therapeutic potential of indole-containing structures warrants consideration of this enzymatic system as a potential target.

Preclinical Pharmacological Evaluation in Animal Models

Behavioral Neuroscience Paradigms for Activity Assessment (e.g., locomotor activity, drug discrimination without human context)

Locomotor Activity

Spontaneous locomotor activity is a fundamental behavioral measure in rodents used to assess the effects of novel compounds on the central nervous system. nih.govd-nb.infonih.govnih.gov Changes in locomotor activity, such as hyperactivity or hypoactivity, can indicate stimulant, sedative, or anxiolytic properties of a test substance. d-nb.infonih.gov The open field test is a common paradigm where an animal is placed in a novel arena, and its movements, including distance traveled, rearing frequency, and time spent in different zones, are recorded. nih.govd-nb.infonih.gov

While specific studies evaluating the effect of This compound on locomotor activity are not available, research on related compounds provides some context. For instance, mice lacking the histamine H1 receptor, which can be modulated by indole-like structures, show altered circadian rhythms of locomotor activity. nih.gov Additionally, administration of certain amino acid mixtures has been shown to decrease locomotor activity in Drosophila. mdpi.com

Drug Discrimination

Drug discrimination is a sophisticated behavioral paradigm used to characterize the subjective effects of psychoactive drugs in animals. nih.govnih.govgovinfo.gov In this procedure, animals are trained to differentiate between the effects of a specific drug and a control substance (e.g., saline) to receive a reward. nih.govgovinfo.gov This method allows researchers to determine if a novel compound produces similar interoceptive stimuli to a known drug, thereby predicting its pharmacological class and potential for abuse. nih.gov For example, this technique has been used to classify hallucinogens and cannabinoid agonists. nih.gov There are no published drug discrimination studies involving This compound to date.

Neurochemical Alterations in Brain Regions (e.g., neurotransmitter release/reuptake)

The administration of psychoactive compounds can lead to significant alterations in the levels of neurotransmitters and their metabolites in various brain regions. nih.govnih.gov These changes are fundamental to the pharmacological effects of many drugs. nih.gov Techniques such as microdialysis and post-mortem tissue analysis are used to measure these neurochemical fluctuations. nih.gov

Specific data on the neurochemical alterations induced by This compound are not currently available in the scientific literature. However, given the structural relationship of this compound to monoamine oxidase inhibitors, it is plausible that it could alter the levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin in key brain areas. For context, studies on other chemical agents, such as 1-bromopropane, have demonstrated significant changes in brain amino acid and neurotransmitter levels following exposure. nih.gov

In Vivo Receptor Occupancy Studies (Preclinical)

In vivo receptor occupancy studies are essential for understanding the relationship between the dose of a drug, the extent to which it binds to its target receptors in the brain, and the resulting pharmacological effect. These studies are typically conducted using techniques like positron emission tomography (PET) or by ex vivo binding assays following systemic administration of the compound.

There is currently no published research detailing the in vivo receptor occupancy of This compound at any specific receptor target. Such studies would be crucial to confirm its primary site(s) of action within the central nervous system.

Other Systemic Biological Effects in Animal Models (e.g., anti-inflammatory, analgesic, antimicrobial effects)

Beyond its potential neurological effects, indole derivatives have been investigated for a variety of other systemic biological activities.

Anti-inflammatory and Analgesic Effects

A significant body of research points to the anti-inflammatory and analgesic properties of various indole-containing compounds. nih.govconsensus.appnih.govjbarbiomed.combiu.ac.ilchemrxiv.orgmdpi.comresearchgate.net These effects are often evaluated in animal models such as the carrageenan-induced paw edema test for inflammation and the hot plate or writhing tests for analgesia. nih.govjbarbiomed.commdpi.com

While direct studies on This compound are lacking, numerous related compounds have demonstrated notable activity. For example, certain synthetic indole derivatives have shown potent anti-inflammatory and analgesic effects, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin (B1671933) but with a better safety profile. nih.govconsensus.app The proposed mechanisms for these effects often involve the inhibition of inflammatory mediators. chemrxiv.org

| Compound Class/Name | Animal Model | Biological Effect | Notable Finding | Reference |

| N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c) | Carrageenan-induced rat paw edema | Anti-inflammatory | Percentage reduction of edema higher than indomethacin at 1, 2, and 3 hours. | nih.gov |

| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) | Hot plate test (mice) | Analgesic | Demonstrated significant analgesic potential. | nih.gov |

| N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis and air pouch | Anti-inflammatory | Significant reduction in leukocyte migration. | mdpi.com |

This table presents data for structurally related indole compounds, as specific data for this compound is not available.

Antimicrobial Effects

The indole scaffold is also a key feature in many compounds with antimicrobial properties. nih.govnih.gov Various synthetic indole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov The mechanism of action can involve the disruption of the bacterial cell membrane or inhibition of essential enzymes. nih.gov For instance, certain 1,3-bis(aryloxy)propan-2-amines have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the antimicrobial potential of This compound has not been specifically evaluated, its core structure suggests that this is a plausible area for future investigation.

Mechanistic Investigations at the Molecular and Cellular Level

Intracellular Signaling Pathway Modulation

The ability of a compound to modulate intracellular signaling pathways is fundamental to its pharmacological effect. For 1-(1H-indol-1-yl)butan-2-amine, its influence on major signaling cascades remains to be characterized.

G-Protein Coupled Receptor (GPCR) Signaling

G-Protein Coupled Receptors are a large family of transmembrane receptors that play a crucial role in cellular communication and are common targets for therapeutic drugs. Investigation into whether this compound binds to and activates or inhibits any of the numerous GPCRs would be a critical first step. This would typically involve binding assays to determine affinity for various receptor subtypes and functional assays to measure the extent of receptor activation or inhibition. Without such studies, the GPCR interaction profile of this compound is unknown.

Second Messenger System Activation

The activation of GPCRs and other receptors often leads to the generation of intracellular second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, and calcium ions (Ca2+). These molecules amplify the initial signal and trigger downstream cellular responses. Research has not yet been published detailing whether this compound can modulate the levels of these key second messengers.

Cellular Uptake and Transport Mechanisms

The entry of a compound into a cell is a prerequisite for its interaction with intracellular targets. The mechanisms by which this compound crosses the cell membrane, whether through passive diffusion, facilitated transport, or active transport, have not been experimentally determined.

Interaction with Transporter Proteins (e.g., DAT, SERT, NET)

Monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) are critical for regulating neurotransmitter levels in the synapse and are the targets of many psychoactive drugs. nih.gov Structurally similar compounds, such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have been investigated as inhibitors of these transporters. nih.govresearchgate.net For instance, a specific isomer of a related compound, the (2R,3S)-isomer of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol, was found to be a potent norepinephrine reuptake inhibitor with an IC50 value of 28 nM and exhibited 13-fold selectivity over the serotonin transporter. nih.gov Another study on this series of compounds led to the discovery of a molecule that inhibited the norepinephrine transporter with an IC50 of 4 nM and had 86-fold selectivity over the serotonin transporter. researchgate.net

However, specific inhibitory constants (IC50 or Ki values) for this compound at DAT, SERT, and NET have not been reported. Therefore, its profile as a monoamine reuptake inhibitor is currently unconfirmed.

Table 1: Hypothetical Data Table for Monoamine Transporter Inhibition

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

| Transporter | IC50 (nM) | Ki (nM) |

|---|---|---|

| DAT | Data not available | Data not available |

| SERT | Data not available | Data not available |

Modulation of Gene Expression and Protein Synthesis

The long-term effects of a compound can be mediated through changes in gene expression and the subsequent synthesis of new proteins. To date, there are no published studies, such as microarray analyses or proteomic profiling, that have examined the impact of this compound on the genetic and protein landscape of cells.

Structure Activity Relationship Sar Studies of 1 1h Indol 1 Yl Butan 2 Amine Derivatives

Impact of Indole (B1671886) Ring Substituents on Biological Activity

Substituents on the indole ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. Studies on related indole derivatives have demonstrated the profound impact of such modifications.

For instance, in a series of 2-aryl indole antagonists for the neurokinin-1 (NK1) receptor, modifications on the indole nitrogen were explored to optimize activity. nih.gov While the primary focus was on the 2-aryl group, the nature of the substituent at the N1 position was also found to be critical for maintaining high receptor binding affinity. nih.gov

The following table summarizes the impact of indole ring substituents on the activity of related indole derivatives, providing a basis for predicting the effects on 1-(1H-indol-1-yl)butan-2-amine analogs.

| Compound Series | Substituent Position | Substituent Type | Impact on Biological Activity | Reference |

| Indol-3-ylbutylamines | 5-position | Methyl ether, Carboxamide | Enhanced 5-HT(1A) receptor affinity | nih.gov |

| 2-Aryl indoles | N1-position | Various alkyl and functionalized alkyl groups | Modulated NK1 receptor binding affinity | nih.gov |

Role of the N1 Alkyl Chain Length and Branching on Receptor Affinity and Selectivity

The alkyl chain linking the indole nitrogen to the amine group plays a pivotal role in orienting the key functional groups within the receptor binding pocket. Both the length and branching of this chain are critical determinants of receptor affinity and selectivity.

A study on cannabimimetic indoles, which also feature an N1-alkyl chain, revealed that the length of this chain is crucial for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov Optimal binding was observed with a chain length of five carbons, while a shorter chain of at least three carbons was necessary for high affinity. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding at both receptors. nih.gov This suggests that for this compound, the four-carbon chain (butane) is likely within a favorable range for interacting with certain receptors.

The branching of the alkyl chain, as seen in the butan-2-amine structure with a methyl group at the alpha-position to the amine, introduces a chiral center and specific steric constraints. This branching can influence the conformational flexibility of the side chain and its ability to adopt the optimal geometry for receptor binding. The presence of the methyl group can also contribute to hydrophobic interactions within the binding site. Altering the position of this branching (e.g., to a butan-1-amine with a methyl group at the beta- or gamma-position) or changing the size of the branched group would be expected to significantly impact the pharmacological profile.

The table below illustrates the effect of N1-alkyl chain length on the receptor binding of cannabimimetic indoles, which can be extrapolated to understand the importance of the butan-2-amine chain in the target compound.

| Compound Series | N1-Alkyl Chain Length | Impact on Receptor Binding (CB1/CB2) | Reference |

| Cannabimimetic indoles | 1-2 carbons | Lower affinity | nih.gov |

| Cannabimimetic indoles | 3-6 carbons | High affinity (optimum at 5 carbons) | nih.gov |

| Cannabimimetic indoles | 7 carbons | Decreased affinity | nih.gov |

Stereochemical Influences on Pharmacological Profile

Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov The presence of a chiral center in this compound at the C2 position of the butane (B89635) chain means that it exists as two enantiomers (R and S). These enantiomers are non-superimposable mirror images and should be considered as two distinct chemical entities. nih.gov

It is well-established that the two enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological properties. nih.govnih.gov This is because they can interact differently with chiral biological macromolecules such as receptors and enzymes. nih.gov One enantiomer may bind with high affinity to a target receptor, while the other may have significantly lower affinity or interact with a different receptor altogether. nih.gov

| Stereochemical Aspect | Implication for this compound | General Reference |

| Presence of a chiral center (C2 of butane chain) | Exists as two enantiomers (R and S) | nih.gov |

| Differential interaction with chiral biological targets | Enantiomers may have different potency, efficacy, and selectivity | nih.govnih.gov |

| Pharmacological profile of the racemate | A composite of the individual activities of the R and S enantiomers | nih.gov |

Identification of Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov For this compound, a hypothetical pharmacophore can be proposed based on its structural components.

The key pharmacophoric features would likely include:

An aromatic/hydrophobic region: The indole ring serves as a significant hydrophobic and aromatic feature, which can engage in van der Waals, pi-pi stacking, or hydrophobic interactions with the receptor.

A hydrogen bond acceptor: The nitrogen atom of the indole ring can potentially act as a hydrogen bond acceptor.

A hydrogen bond donor/cationic center: The primary amine group is a crucial feature, capable of acting as a hydrogen bond donor. At physiological pH, this amine is likely to be protonated, forming a cationic center that can engage in ionic interactions with acidic residues in the binding site.

A defined spatial relationship: The specific arrangement and distance between the indole ring and the amine group, dictated by the butan-2-amine linker, is a critical component of the pharmacophore. The branching of the alkyl chain also contributes to this spatial definition.

Pharmacophore modeling studies on other indole derivatives have highlighted the importance of the indole core and other functional groups in defining the molecule's activity. mdpi.com By understanding these key features, medicinal chemists can design new molecules that retain the essential pharmacophoric elements while modifying other parts of the structure to optimize properties.

| Pharmacophoric Feature | Structural Element in this compound | Potential Interaction Type |

| Aromatic/Hydrophobic Region | Indole ring | Pi-pi stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Indole nitrogen | Hydrogen bonding |

| Hydrogen Bond Donor/Cationic Center | Primary amine | Hydrogen bonding, ionic interactions |

| Spatial Arrangement | Butan-2-amine linker | Defines the geometry and distance between other features |

Comparative SAR with Isomeric Indole-Amines (e.g., Indol-3-yl Butanamines)

Indol-3-ylalkylamines, such as serotonin (B10506) and related compounds, have been extensively studied. In these molecules, the alkylamine chain is attached to the C3 position of the indole ring. The SAR of these compounds is well-documented for various receptors, particularly serotonergic and dopaminergic receptors. For example, in a series of indol-3-ylbutylamines, substituents on the indole ring and the terminal amine were systematically varied to modulate affinity and selectivity for the 5-HT(1A) receptor. nih.gov

In contrast, in this compound, the side chain is attached to the indole nitrogen (N1 position). This results in a different spatial orientation of the side chain relative to the indole ring. The N1-substitution can also influence the electronic properties of the indole ring differently than a C3-substitution. Consequently, the SAR for N1-substituted indoleamines is expected to be distinct from that of C3-substituted isomers. For instance, the optimal substituents on the indole ring for a given biological target are likely to differ between the two isomeric series.

| Isomer | Point of Attachment | General SAR Observations | Reference |

| This compound | N1-position | SAR is influenced by the nature of the N1-alkyl chain and substituents on the indole ring. | nih.gov |

| Indol-3-yl butanamine | C3-position | Well-studied SAR for various receptors; activity is highly sensitive to substituents on the indole ring and the amine. | nih.gov |

Metabolic Pathways and Biotransformation of the Chemical Compound Preclinical

In Vitro Hepatic Metabolism Studies (e.g., Microsomal Assays)

In vitro studies using liver microsomes from various species are instrumental in characterizing the phase I metabolism of xenobiotics. For a compound like 1-(1H-indol-1-yl)butan-2-amine, these assays would typically involve incubation with liver microsomes in the presence of NADPH, an essential cofactor for cytochrome P450 enzymes. researchgate.net The primary goal of these microsomal assays is to determine the rate of metabolism and to identify the metabolites formed. researchgate.net

A typical in vitro microsomal stability assay would measure the disappearance of the parent compound over time. The intrinsic clearance (CLint) can then be calculated, which provides a measure of the compound's susceptibility to metabolism. dundee.ac.ukresearchgate.net

Table 1: Illustrative Example of In Vitro Hepatic Microsomal Assay Parameters

| Parameter | Description | Typical Value Range (for indolealkylamines) |

| Microsomal Protein Conc. | The amount of liver microsomal protein used in the assay. | 0.5 - 1.0 mg/mL |

| Substrate Concentration | The initial concentration of this compound. | 1 - 10 µM |

| Incubation Time | The duration of the experiment. | 0 - 60 minutes |

| Cofactor | The enzyme cofactor required for metabolic activity. | NADPH |

| Temperature | The temperature at which the incubation is carried out. | 37°C |

Identification of Major Metabolites (Preclinical)

Based on the known metabolism of structurally similar indolealkylamines and primary amines, several major metabolites of this compound can be predicted. The identification of these metabolites would typically be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential major metabolic pathways include:

Hydroxylation of the Indole (B1671886) Ring: The indole nucleus is susceptible to aromatic hydroxylation at various positions (e.g., 4-, 5-, 6-, or 7-position) to form hydroxylated metabolites. nih.gov

N-Oxidation of the Primary Amine: The primary amine group can undergo N-oxidation to form the corresponding hydroxylamine. nih.gov

Deamination of the Primary Amine: Monoamine oxidases (MAO) can catalyze the oxidative deamination of the primary amine to form an aldehyde intermediate. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol. nih.gov

Hydroxylation of the Butyl Side Chain: The butyl group can be hydroxylated at various positions, leading to the formation of alcohol metabolites.

Table 2: Predicted Major Metabolites of this compound

| Metabolite | Predicted Metabolic Pathway |

| Hydroxy-1-(1H-indol-1-yl)butan-2-amine | Aromatic hydroxylation of the indole ring |

| 1-(1H-indol-1-yl)butan-2-ol | Deamination followed by reduction |

| 1-(1H-indol-1-yl)butanoic acid | Deamination followed by oxidation |

| N-Hydroxy-1-(1H-indol-1-yl)butan-2-amine | N-oxidation of the primary amine |

| 1-(1H-indol-1-yl)-x-hydroxybutan-2-amine | Aliphatic hydroxylation of the butyl chain |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of this compound is likely mediated by multiple enzyme systems, primarily the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAO).

Cytochrome P450 (CYP) Isoforms: Various CYP isoforms are known to metabolize indolealkylamines. nih.govresearchgate.netnih.gov Specifically, CYP1A2, CYP2D6, CYP2C9, and CYP3A4 are often implicated in the metabolism of such compounds. nih.gov Hydroxylation of the indole ring is often catalyzed by CYP2A6, CYP2C19, and CYP2E1. nih.govumn.edu

Monoamine Oxidases (MAO): MAO-A and MAO-B are key enzymes in the deamination of primary amines, a likely metabolic pathway for this compound. nih.gov

Table 3: Potential Enzyme Systems in the Biotransformation of this compound

| Enzyme System | Metabolic Reaction |

| CYP1A2 | N-oxidation, Aromatic hydroxylation |

| CYP2D6 | Aromatic hydroxylation |

| CYP2C9 | Aromatic hydroxylation |

| CYP2C19 | Aromatic hydroxylation |

| CYP2E1 | Aromatic hydroxylation |

| CYP3A4 | N-oxidation, Aromatic hydroxylation |

| MAO-A/B | Deamination |

Metabolic Stability Assessment (Preclinical)

Metabolic stability is a critical parameter assessed during preclinical drug development to predict the in vivo half-life and clearance of a compound. pharmafocusasia.com It is typically evaluated in vitro using liver microsomes or hepatocytes. dundee.ac.ukresearchgate.net The metabolic stability of this compound would be determined by measuring the rate of its depletion when incubated with these liver preparations.

A compound with high metabolic stability will be cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability will be rapidly metabolized and eliminated. The metabolic stability of indolealkylamines can vary significantly depending on their specific chemical structure. dundee.ac.uk For instance, the presence of certain functional groups can either block or promote metabolism at specific sites. pharmafocusasia.com

Table 4: Illustrative Metabolic Stability Data for a Hypothetical Indolealkylamine

| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |

| Human Liver Microsomes | 35 | 19.8 | Moderate |

| Rat Liver Microsomes | 15 | 46.2 | Low |

| Dog Liver Microsomes | 50 | 13.9 | High |

This table contains hypothetical data for illustrative purposes only, as specific data for this compound is not available.

Analytical Techniques for Research and Characterization of the Chemical Compound

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and byproducts that may arise during its synthesis. They are also the primary methods for quantitative analysis, determining the concentration of the compound in a given sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 1-(1H-indol-1-yl)butan-2-amine. The method's high resolution and sensitivity make it ideal for both purity assessment and quantification. researchgate.net

Methodology: A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In this setup, a nonpolar stationary phase (typically a C8 or C18 alkyl-silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the basic nature of the amine group, peak tailing can be an issue. This is often mitigated by using a mobile phase containing a small amount of an amine modifier (like triethylamine) or an acidic buffer (such as formic acid or ammonium (B1175870) acetate) to ensure the amine is in its protonated form, leading to sharper, more symmetrical peaks.

Indole (B1671886) compounds are inherently fluorescent and possess strong UV absorbance, making UV or fluorescence detection highly effective. researchgate.netnih.gov A photodiode array (PDA) or UV detector set at the absorbance maximum of the indole chromophore (typically around 220 nm and 280 nm) would provide excellent sensitivity. nih.gov For even greater sensitivity and selectivity, a fluorescence detector (FLD) can be used, with an excitation wavelength (λex) around 280 nm and an emission wavelength (λem) around 350 nm. nih.govnih.gov

Expected Findings: Under gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile (B52724) with 0.1% formic acid) and gradually increasing the organic solvent concentration, this compound would elute at a characteristic retention time. The purity can be assessed by the percentage of the total peak area that corresponds to the main analyte peak. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations. nih.gov

Table 1: Predicted HPLC Parameters for this compound Analysis

| Parameter | Predicted Condition/Value | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient elution provides good resolution for a range of polarities. Formic acid improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | The indole ring has strong native UV absorbance and fluorescence, allowing for sensitive detection. nih.govnih.govnih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While primary amines can be challenging to analyze directly by GC due to their high polarity and tendency to adsorb onto the column, leading to poor peak shape, suitable methods can be developed. nist.gov

Methodology: Direct analysis of this compound would require a specialized, base-deactivated capillary column to minimize peak tailing. A more common and effective approach involves derivatization. The primary amine group can be reacted with a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640), TFAA, or N-methyl-bis(trifluoroacetamide), MBTFA) to form a less polar, more volatile, and more thermally stable derivative. This process significantly improves chromatographic performance and detection limits.

A GC system equipped with a Flame Ionization Detector (FID) would be suitable for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) would provide definitive structural identification. The separation of regioisomeric indole derivatives has been successfully demonstrated using capillary GC, with elution order often related to steric interactions of the substituents on the indole ring. oup.com

Expected Findings: The derivatized compound would exhibit a sharp, symmetrical peak with a reproducible retention time on a suitable capillary column (e.g., a 5% phenyl-polysiloxane phase). The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure efficient elution. Purity can be determined from the relative peak area in the resulting chromatogram.

Table 2: Predicted GC Parameters for Derivatized this compound

| Parameter | Predicted Condition/Value | Rationale |

|---|---|---|

| Derivatization | Acylation with Trifluoroacetic Anhydride (TFAA) | Reduces polarity and increases volatility of the amine for better GC performance. |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A common, robust, mid-polarity column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |

| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate the analyte from solvent and potential impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal response for organic compounds, while MS provides structural information. |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a chromatographic inlet like GC or HPLC, it provides unequivocal identification.

Methodology: For this compound (molecular formula: C₁₂H₁₆N₂, monoisotopic mass: 188.13 Da), analysis via techniques like Electron Ionization (EI), typically used in GC-MS, or Electrospray Ionization (ESI), common in LC-MS, would be informative.

In ESI-MS, the compound would be expected to readily form a protonated molecule [M+H]⁺ in positive ion mode, yielding a prominent ion at m/z 189.14. In EI-MS, the molecule would produce a molecular ion (M⁺˙) at m/z 188.13, which then undergoes fragmentation. The fragmentation pattern is predictable based on the structure. The most likely fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. nist.gov For the target compound, this would result in the loss of a propyl radical (•CH₂CH₂CH₃) or an ethyl radical (•CH₂CH₃), leading to characteristic fragment ions. Another key fragmentation would involve the indole moiety. The base peak in the mass spectrum of many simple amines is often the iminium ion resulting from α-cleavage. nist.gov For 4-(1H-indol-3-yl)butan-1-amine, a structural isomer, the base peak is observed at m/z 130, corresponding to the indolyl-methylium cation. nih.gov

Expected Findings: The mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could determine the elemental composition with high accuracy. The fragmentation pattern would provide strong evidence for the proposed structure, allowing differentiation from isomers.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [M+H]⁺ | Protonated molecule (ESI) |

| 188 | [M]⁺˙ | Molecular ion (EI) |

| 159 | [M - C₂H₅]⁺ | α-cleavage at the aminobutane chain, loss of an ethyl radical. |

| 130 | [C₉H₈N]⁺ | Cleavage of the N-C bond of the butyl group, yielding the indolyl cation. |

| 117 | [C₈H₇N]⁺˙ | Indole radical cation, from cleavage of the entire butylamine (B146782) substituent. |

| 44 | [C₂H₆N]⁺ | α-cleavage at the aminobutane chain, forming the [CH₃CHNH₂]⁺ fragment. |

Spectroscopic Characterization Techniques (for research purposes)

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its electronic and bonding structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic compounds. It provides information on the number and type of atoms (¹H and ¹³C), as well as their connectivity. researchgate.net

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound would show distinct signals for the protons in the indole ring and the butan-2-amine side chain.

Indole Protons: The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The protons at the C2 and C3 positions of the pyrrole (B145914) ring would also appear in this region, often as doublets.

Aliphatic Protons: The protons of the butan-2-amine chain would be in the upfield region. The CH proton attached to the nitrogen (at the C2 position of the butyl chain) would likely be a multiplet around δ 3.0-3.5 ppm. The CH₂ group attached to the indole nitrogen (C1 of the butyl chain) would be further downfield due to the influence of the aromatic ring, likely around δ 4.0-4.5 ppm. The terminal CH₃ group would be a triplet around δ 0.9-1.0 ppm, and the adjacent CH₂ group would be a multiplet around δ 1.5-1.8 ppm. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange. researchgate.net

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Indole Carbons: The eight carbons of the indole ring would produce signals in the aromatic region (δ 100-140 ppm). researchgate.net

Aliphatic Carbons: The four carbons of the butyl side chain would appear in the upfield region (δ 10-60 ppm). The carbon attached to the indole nitrogen (C1 of the butyl chain) would be around δ 45-55 ppm, while the carbon bearing the amine group (C2) would be in a similar range. The ethyl group carbons (C3 and C4) would be further upfield.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Indole Aromatic C-H | 7.0 - 7.8 (m) | 100 - 140 |

| Indole C2-H | ~6.5 (d) | ~101 |

| Indole C3-H | ~7.1 (d) | ~128 |

| Chain N-CH₂- | 4.0 - 4.5 (m) | 45 - 55 |

| Chain -CH(NH₂)- | 3.0 - 3.5 (m) | 48 - 58 |

| Chain -CH₂-CH₃ | 1.5 - 1.8 (m) | 25 - 35 |

| Chain -CH₃ | 0.9 - 1.0 (t) | 10 - 15 |

| -NH₂ | 1.0 - 3.0 (br s) | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the presence of specific functional groups. montclair.edu

Methodology: A sample of this compound can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes.

Expected Findings: The IR spectrum would show characteristic absorption bands confirming the key functional groups.

N-H Stretch: As a primary amine, the compound should exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net The absence of the sharp N-H stretch around 3400 cm⁻¹ characteristic of an un-substituted indole N-H confirms N1-substitution. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹.

N-H Bend: The N-H bending vibration (scissoring) of the primary amine is expected around 1580-1650 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the indole ring will be observed in the 1450-1620 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration for the aliphatic amine part would appear in the 1020-1250 cm⁻¹ region.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (two bands) | Primary Amine (-NH₂) |

| 3020 - 3100 | C-H Stretch | Aromatic C-H (Indole) |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (Butyl chain) |

| 1580 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1620 | C=C Stretch | Aromatic Ring (Indole) |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

Advanced Analytical Methodologies for Complex Matrices (Preclinical)

The quantitative determination of novel chemical entities in complex biological matrices is a critical component of preclinical research. For a compound such as this compound, robust and sensitive analytical methods are essential for characterizing its pharmacokinetic and metabolic profile. In the preclinical setting, biological samples such as plasma, urine, and various tissue homogenates present significant analytical challenges due to the presence of endogenous lipids, proteins, and other potential interferents. To overcome these challenges, advanced analytical methodologies, primarily centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed. These methods offer the high selectivity, sensitivity, and throughput required for the rigorous demands of preclinical drug development.

The development and validation of such methods are guided by international regulatory standards to ensure data reliability and integrity. The process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired analytical performance.

A cornerstone of developing a reliable bioanalytical method is the sample preparation stage. The primary objective is to extract the analyte of interest from the complex biological matrix while removing substances that could interfere with the analysis. For this compound in preclinical samples, several techniques can be considered. Protein precipitation is a straightforward and common initial approach for plasma samples, where a solvent like acetonitrile or methanol (B129727) is used to denature and precipitate plasma proteins. chromatographyonline.com For cleaner extracts and to mitigate matrix effects, more sophisticated techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often necessary. LLE utilizes the differential solubility of the analyte in two immiscible liquids to isolate it from the aqueous biological matrix. SPE provides a more selective extraction by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, leaving interferences behind. The choice of extraction technique is critical and is often determined by the physicochemical properties of the analyte and the nature of the biological matrix. chromatographyonline.com

For tissue samples, the initial step involves homogenization to break down the tissue structure and release the analyte. researchgate.net This is typically performed in a suitable buffer, and the resulting homogenate can then be subjected to one of the extraction techniques mentioned above. The selection of the homogenization technique and the extraction method must be carefully optimized for each tissue type to ensure efficient and reproducible recovery of the analyte.

Following extraction, the analyte is subjected to chromatographic separation. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques used. These methods separate the analyte from remaining matrix components and any potential metabolites based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of UHPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a sharp, symmetrical peak shape and an appropriate retention time for the analyte.

The detection of this compound is most effectively achieved using tandem mass spectrometry (MS/MS). This technique provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pattern of the analyte. The analyte is first ionized, typically using electrospray ionization (ESI), to form a precursor ion. This precursor ion is then isolated and fragmented in the mass spectrometer to produce characteristic product ions. The instrument is set to monitor one or more of these specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM). This high degree of specificity significantly reduces the likelihood of interference from other compounds in the sample.

The entire bioanalytical method, from sample preparation to detection, must be rigorously validated to demonstrate its reliability. Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. mdpi.comeuropa.eu The following tables present illustrative data for a hypothetical validated LC-MS/MS method for the quantification of this compound in rat plasma and liver tissue homogenate.

Table 1: Illustrative Chromatographic and Mass Spectrometric Conditions for the Analysis of this compound

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | [M+H]⁺ > fragment ion (Specific m/z values would be determined experimentally) |

| Internal Standard | Stable Isotope Labeled this compound (e.g., d5-labeled) |

Table 2: Illustrative Bioanalytical Method Validation Summary for this compound in Rat Plasma

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% |

| Intra-day Accuracy | 97.5% - 103.2% | ± 15% (± 20% at LLOQ) |

| Inter-day Accuracy | 98.1% - 102.5% | ± 15% (± 20% at LLOQ) |

| Intra-day Precision (%CV) | 2.1% - 5.8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | 3.5% - 6.2% | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | 85.2% - 91.5% | Consistent and reproducible |

| Matrix Effect | 95.7% - 104.3% | CV ≤ 15% |

| Stability (Freeze-thaw, 24h bench-top, 30-day long-term) | Stable | ≤ 15% deviation from nominal concentration |

Table 3: Illustrative Bioanalytical Method Validation Summary for this compound in Rat Liver Homogenate

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 5 - 5000 ng/g | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/g | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% |

| Intra-day Accuracy | 96.8% - 104.1% | ± 15% (± 20% at LLOQ) |

| Inter-day Accuracy | 97.5% - 103.7% | ± 15% (± 20% at LLOQ) |

| Intra-day Precision (%CV) | 2.8% - 7.1% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | 4.1% - 8.5% | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | 82.1% - 88.9% | Consistent and reproducible |

| Matrix Effect | 93.5% - 105.8% | CV ≤ 15% |